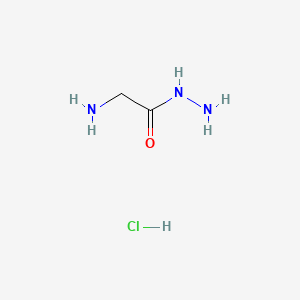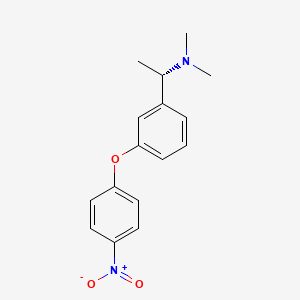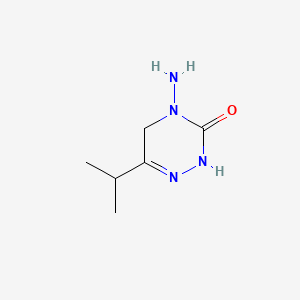
新戊酸-d6
描述
Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It has a molecular formula of C5H10O2, an average mass of 102.132 Da, and a mono-isotopic mass of 102.068077 Da .
Synthesis Analysis
Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . This reaction requires an acid catalyst such as hydrogen fluoride . tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .
Molecular Structure Analysis
According to Density Functional Theory (DFT) computations, the Pivalic acid molecule has an equilibrium structure of Cs symmetry . The theoretical and experimental IR-spectra are satisfactorily agreed .
Chemical Reactions Analysis
Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is also employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .
Physical And Chemical Properties Analysis
Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.4±6.0 kJ/mol, a flash point of 68.3±9.8 °C, and an index of refraction of 1.420 .
科学研究应用
Mechanistic Studies in Organic Synthesis
“Pivalic-d6 Acid” can be used to gain mechanistic insights into organic reactions. For example, it can help understand the α-branched amine formation process by providing isotopic labeling to track reaction pathways and intermediates .
Catalyst in Chemical Synthesis
The acid can act as a catalyst in chemical reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones. Its deuterated form may offer enhanced stability or selectivity in these reactions .
Solvent Properties
Due to its water solubility and low melting point, “Pivalic-d6 Acid” might be used as a solvent in various chemical reactions, potentially offering unique solvation properties due to its isotopic composition .
Proton Donor in Acid-Catalyzed Reactions
As a sterically hindered carboxylic proton donor, “Pivalic-d6 Acid” could be utilized in acid-catalyzed reactions where isotopic labeling is required for tracing proton transfer or understanding kinetic isotope effects .
作用机制
Target of Action
Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It is primarily used in organic synthesis as a protective group for alcohols . It is also used as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .
Mode of Action
Pivalic-d6 Acid is known to assist in the Biginelli reaction, a multicomponent one-pot reaction involving urea, ethylacetoacetate, and benzaldehyde . This reaction is catalyzed by several acid catalysts, and the acid-catalyzed activation of electrophiles is a probable mode of catalytic action . Pivalic-d6 Acid, as an acid catalyst, facilitates the reaction by activating the electrophiles .
Biochemical Pathways
Pivalic-d6 Acid is involved in the biosynthesis and biodegradation pathways of compounds having a quaternary carbon atom . In Rhodococcus erythropolis, pivalic acid is transformed into two starter units: isobutyric and 2-methylbutyric acids. These precursors are employed in the biosynthesis of iso-fatty acids and even anteiso-fatty acids .
Pharmacokinetics
It is known that esters of pivalic-d6 acid are unusually resistant to hydrolysis, which may impact its bioavailability .
Result of Action
The primary result of Pivalic-d6 Acid’s action is the synthesis of dihydropyrimidinones and dihydrothiopyrimidinones . These compounds have a myriad of medicinal properties, including acting as calcium channel blockers and antihypertensive and anti-inflammatory agents .
Action Environment
The action of Pivalic-d6 Acid can be influenced by various environmental factors. For instance, the Biginelli reaction, in which Pivalic-d6 Acid plays a crucial role, can be carried out under solvent-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of Pivalic-d6 Acid.
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis of Pivalic-d6 Acid can be achieved through a simple substitution reaction of Pivalic Acid with deuterium oxide (D2O).", "Starting Materials": [ "Pivalic Acid", "Deuterium Oxide (D2O)" ], "Reaction": [ "Add Pivalic Acid to a reaction vessel", "Add Deuterium Oxide to the reaction vessel", "Heat the reaction mixture to a temperature of 100-120°C for several hours", "Cool the reaction mixture to room temperature", "Extract the Pivalic-d6 Acid from the reaction mixture using a suitable solvent such as ether or chloroform", "Purify the product using standard techniques such as recrystallization or column chromatography" ] } | |
CAS 编号 |
95926-89-9 |
产品名称 |
Pivalic-d6 Acid |
分子式 |
C5H10O2 |
分子量 |
108.17 |
IUPAC 名称 |
3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |
InChI 键 |
IUGYQRQAERSCNH-WFGJKAKNSA-N |
SMILES |
CC(C)(C)C(=O)O |
同义词 |
2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2,2-Trimethylacetic-d6 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2-Dimethylpropionic-d6 Acid; Neopentanoic-d6 Acid; Neovaleric-d6 Acid; Trimethylacetic-d6 Acid; Trimethylme |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)




![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)
![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)